molecular formula C17H13NO3S B12592098 N-(2-Formylphenyl)naphthalene-1-sulfonamide CAS No. 646062-94-4

N-(2-Formylphenyl)naphthalene-1-sulfonamide

Cat. No.: B12592098
CAS No.: 646062-94-4
M. Wt: 311.4 g/mol
InChI Key: BLJDJOAKTQRNFH-UHFFFAOYSA-N
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Description

N-(2-Formylphenyl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound features a naphthalene ring system substituted with a sulfonamide group and a formyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Formylphenyl)naphthalene-1-sulfonamide typically involves the reaction of 2-formylphenylamine with naphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for sulfonamides, including this compound, often involve large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity. The choice of solvent and reaction conditions can be optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-Formylphenyl)naphthalene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Formylphenyl)naphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-Formylphenyl)naphthalene-1-sulfonamide involves its interaction with biological targets through its sulfonamide and formyl groups. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the enzyme and disrupting folate synthesis in microorganisms. This mechanism is similar to that of other sulfonamide antibiotics .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Formylphenyl)benzenesulfonamide
  • N-(2-Formylphenyl)naphthalene-2-sulfonamide
  • N-(2-Chlorophenyl)naphthalene-1-sulfonamide

Uniqueness

N-(2-Formylphenyl)naphthalene-1-sulfonamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

646062-94-4

Molecular Formula

C17H13NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

N-(2-formylphenyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C17H13NO3S/c19-12-14-7-2-4-10-16(14)18-22(20,21)17-11-5-8-13-6-1-3-9-15(13)17/h1-12,18H

InChI Key

BLJDJOAKTQRNFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=CC=C3C=O

Origin of Product

United States

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